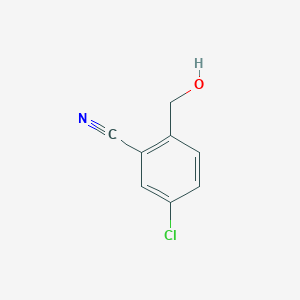

5-Chloro-2-(hydroxymethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTQQBVRDWRBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-chloro-2-(hydroxymethyl)benzonitrile typically involves:

- Starting from chlorinated benzonitrile or related phenol derivatives.

- Introduction or modification of the hydroxymethyl group at the ortho position relative to the chloro substituent.

- Use of selective methylation, halogenation, or nucleophilic substitution reactions to achieve the desired substitution pattern.

Method 1: Hydroxymethylation of 5-Chlorobenzonitrile Derivatives

A common approach is the hydroxymethylation of 5-chlorobenzonitrile or its phenolic analogs using formaldehyde or related reagents under basic or acidic conditions.

- According to a patent (US3965173A), methylation and subsequent transformations of 5-chlorosalicylic acid derivatives can lead to intermediates structurally related to this compound, although the patent focuses more on methoxy derivatives.

- The hydroxymethyl group can be introduced by reacting 5-chloro-2-hydroxybenzonitrile with formaldehyde under controlled conditions, typically in basic medium to facilitate electrophilic substitution at the ortho position.

Method 2: Nucleophilic Substitution on 3-Chloro-5-cyanophenol

Research literature describes the use of 3-chloro-5-cyanophenol as a precursor, where the hydroxymethyl group is introduced through nucleophilic substitution or etherification reactions:

- Stepwise reaction of 3-chloro-5-cyanophenol with potassium carbonate and appropriate alkylating agents in solvents like DMF or THF at elevated temperatures (50-60 °C) has been reported to yield hydroxymethylated products.

- Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic attack on electrophilic carbon centers of reagents such as formaldehyde derivatives or haloalkyl compounds.

- Purification is typically achieved by extraction, drying, and flash chromatography.

Method 3: Silver Carbonate Mediated Methylation and Subsequent Hydroxymethylation

A strategic approach involves:

- Initial methylation of chloro-nitro pyridone derivatives using silver carbonate and methyl iodide in benzene at 50 °C for several hours to form methyl ether intermediates.

- Subsequent nucleophilic substitution with 3-chloro-5-cyanophenol in DMF or THF to introduce the hydroxymethyl group.

- This method offers moderate to good yields (44-55%) and allows for selective functionalization.

Optimization of Reaction Conditions

A comprehensive study on related benzonitrile derivatives showed that:

- The use of bases such as potassium carbonate in polar aprotic solvents (DMF, THF) at temperatures between 50-60 °C for 18-20 hours optimizes the substitution reaction.

- Reaction yields can be improved by controlling reagent stoichiometry and reaction time.

- Purification by flash chromatography with ethyl acetate/hexane mixtures is effective for isolating pure hydroxymethylated products.

Data Table: Summary of Key Preparation Conditions and Yields

| Method | Starting Material | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-Chlorosalicylic acid derivative | Dimethyl sulfate, NaOH, acetone reflux | Acetone | Reflux (~56) | 4 hours | 45-95 | Methylation step; precursor |

| 2 | 3-Chloro-5-cyanophenol | K2CO3, alkylating agents (e.g., formaldehyde) | DMF, THF | 50-60 | 18-20 hours | 44-70 | Nucleophilic substitution |

| 3 | Chloro-nitro pyridone | Ag2CO3, methyl iodide, benzene reflux | Benzene | 50 | 8 hours | 44-55 | Methylation followed by substitution |

Research Findings and Analytical Data

- The methylation step using silver carbonate and methyl iodide is critical for activating the aromatic ring towards substitution.

- Hydroxymethylation at the ortho position relative to the chloro substituent is favored due to electronic and steric effects.

- Analytical characterization (NMR, melting point, chromatography) confirms the structure and purity of the synthesized this compound.

- Reaction optimization studies indicate that increasing equivalents of base and controlling solvent polarity improve yields significantly.

Summary and Recommendations

- The preparation of this compound is best achieved via nucleophilic substitution on chlorobenzonitrile derivatives, employing bases like potassium carbonate in polar aprotic solvents.

- Silver carbonate-mediated methylation followed by substitution provides a strategic route with moderate yields.

- Reaction parameters such as temperature, solvent, and reagent stoichiometry are crucial for optimizing yield and purity.

- Purification by standard chromatographic techniques is effective for isolating the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: 4-Chloro-2-cyanobenzaldehyde or 4-chloro-2-cyanobenzoic acid.

Reduction: 4-Chloro-2-aminobenzyl alcohol.

Substitution: Various substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(hydroxymethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-2-cyanobenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group can act as an electrophile, while the alcohol group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-Chloro-2-hydroxybenzonitrile

- Structure : Features a hydroxyl (-OH) group at the 2-position instead of hydroxymethyl.

- Synthesis: Typically prepared via substitution reactions on chlorophenol derivatives or cyanide addition .

- Applications : Used as a precursor in drug synthesis (e.g., antiretroviral agents and cancer therapies) .

5-Bromo-2-hydroxybenzonitrile

- Structure : Bromine replaces chlorine at the 5-position.

- Physical Properties : Molecular weight 198.02 g/mol; crystallizes in planar structures with O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å) .

- Synthesis: Produced via bromination of o-cyanophenol or photochemical methods .

- Applications : Key intermediate in osteoporosis treatments and kinase inhibitors .

2-Chloro-5-methylbenzonitrile

- Structure : Methyl (-CH₃) replaces hydroxymethyl at the 2-position.

- Physical Properties : Molecular weight 151.59 g/mol; commercial purity >97% .

- Applications : Used in agrochemicals and materials science due to its lipophilicity (LogP ~2.08) .

3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242)

- Structure : Complex substituents enable receptor binding.

- Applications : Negative allosteric modulator of mGlu5 receptors, highlighting the role of nitrile groups in medicinal chemistry .

Comparative Data Table

Key Differences and Implications

- Bromine in 5-bromo-2-hydroxybenzonitrile increases molecular weight and polarizability, favoring stronger intermolecular interactions (e.g., hydrogen bonding) .

- Synthetic Challenges :

- Biological Activity :

- Nitrile-containing compounds like HTL14242 demonstrate the importance of electronic effects in receptor binding, suggesting that this compound could be tailored for similar targets .

Biologische Aktivität

5-Chloro-2-(hydroxymethyl)benzonitrile is an organic compound with potential biological activities that warrant detailed investigation. This article aims to consolidate available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorobenzene ring substituted with a hydroxymethyl group and a nitrile functional group. Its molecular formula is C8H8ClN, and it has a molecular weight of approximately 169.61 g/mol. The presence of the hydroxymethyl group and the nitrile moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, such as:

Table 1: Summary of Biological Activities Related to Hydroxymethyl-Benzo Compounds

Case Studies

- Antitumor Potential : In vitro studies have shown that certain benzopsoralens with hydroxymethyl substitutions exhibit promising antitumor properties. These compounds were found to induce cell cycle arrest and apoptosis in cancer cell lines upon UVA activation, suggesting that this compound could potentially be developed for cancer therapy .

- Topoisomerase Inhibition : A study focused on the structure-activity relationship (SAR) of various hydroxymethyl-substituted benzonitriles indicated that the incorporation of specific functional groups enhances the ability to inhibit topoisomerase II, a target critical for DNA replication and repair . This finding could imply similar mechanisms for this compound.

- Synergistic Effects : The combination of this compound with other pharmacological agents may enhance its efficacy against resistant cancer types. Similar compounds have shown increased activity when used in conjunction with established chemotherapeutics, indicating a potential avenue for further research .

Q & A

Basic: What synthetic methodologies are most effective for producing 5-Chloro-2-(hydroxymethyl)benzonitrile, and how do reaction parameters influence product purity?

Answer:

The synthesis typically involves halogenation and substitution reactions. For example, bromination of 2-chlorobenzonitrile derivatives using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) can introduce functional groups at specific positions . Subsequent hydrolysis under alkaline conditions (e.g., NaOH) yields hydroxymethyl derivatives . Key parameters include:

- Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity in halogenation.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitrile group stabilization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogues?

Answer:

- NMR :

- ¹H NMR : Hydroxymethyl protons (δ 4.5–5.0 ppm, broad singlet) and aromatic protons (δ 7.2–8.1 ppm, split patterns due to Cl and CN groups) .

- ¹³C NMR : Nitrile carbon (δ ~115 ppm), hydroxymethyl carbon (δ ~60 ppm) .

- IR : Sharp C≡N stretch (~2220 cm⁻¹) and O–H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 182 (Cl isotope pattern confirms halogen presence) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of functional groups in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

- Dihedral angles : Determine non-planar conformations (e.g., hydroxymethyl group orientation relative to the aromatic plane) .

- Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize the structure (e.g., bond length ~2.0 Å) .

- Comparative analysis : Overlay with analogues (e.g., 5-fluoro derivatives) to assess steric/electronic effects .

Advanced: What experimental strategies address contradictions in reported biological activities of benzonitrile derivatives?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for pH/temperature variations .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., Cl vs. F at position 5) on target binding using radioligand displacement assays .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by experimental variability .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G* level) to predict activation energies for CN group substitution .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways .

- Solvent effects : Use COSMO-RS models to simulate reaction outcomes in polar vs. non-polar solvents .

Advanced: What experimental designs mitigate challenges in studying the environmental stability of this compound?

Answer:

- Accelerated degradation studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

- Hydrolytic stability : Test pH-dependent hydrolysis (pH 3–10) at 37°C, monitoring nitrile conversion to carboxylic acids .

- Matrix effects : Spike environmental samples (soil/water) to assess interference from organic matter using recovery studies (>80% recovery validates method accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.